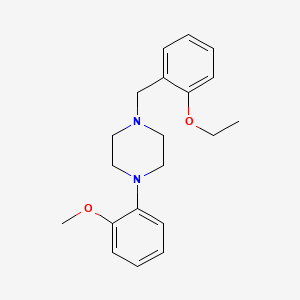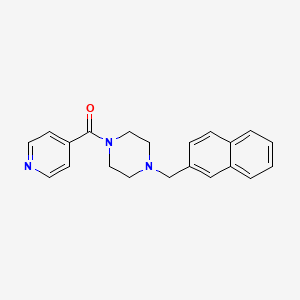
N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide, commonly known as HDCF-DA, is a fluorescent probe used in scientific research. It is a non-toxic, cell-permeable compound that can be used to detect and measure reactive oxygen species (ROS) in living cells. HDCF-DA is synthesized using a simple and efficient method and has several advantages and limitations for lab experiments.
Mécanisme D'action
HDCF-DA is a non-fluorescent compound that is converted to the fluorescent compound HDCF by the action of N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide. When HDCF-DA enters a cell, it is rapidly hydrolyzed by intracellular esterases to form HDCF. HDCF is then oxidized by N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide to form a highly fluorescent compound that emits green fluorescence when excited by blue light. The fluorescence intensity of HDCF is proportional to the amount of N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide present in the cell.
Biochemical and Physiological Effects:
HDCF-DA has no known biochemical or physiological effects on cells. It is a non-toxic compound that is rapidly hydrolyzed by intracellular esterases to form HDCF. HDCF is then oxidized by N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide to form a highly fluorescent compound that emits green fluorescence when excited by blue light.
Avantages Et Limitations Des Expériences En Laboratoire
HDCF-DA has several advantages for lab experiments. It is a non-toxic, cell-permeable compound that can be used to detect and measure N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide in living cells. It is also relatively easy to synthesize and has a long shelf life. However, HDCF-DA has some limitations. It is not specific for any particular N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide species and can be oxidized by a variety of N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide, including hydrogen peroxide, superoxide, and peroxynitrite. It also has a relatively low quantum yield, which can make it difficult to detect low levels of N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide.
Orientations Futures
There are several future directions for the use of HDCF-DA in scientific research. One direction is the development of more specific fluorescent probes for individual N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide species. This would allow researchers to study the role of specific N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide species in biological processes. Another direction is the development of HDCF-DA derivatives that have improved quantum yields and can detect lower levels of N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide. Finally, HDCF-DA could be used in combination with other fluorescent probes to study multiple signaling pathways simultaneously.
Méthodes De Synthèse
HDCF-DA is synthesized by reacting 3-hydroxy-5,5-dimethylcyclohex-2-enone with furoyl hydrazine in the presence of acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography. The final product is a yellow powder that is soluble in organic solvents such as DMSO and ethanol.
Applications De Recherche Scientifique
HDCF-DA is widely used in scientific research to detect and measure N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide in living cells. N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide are highly reactive molecules that can cause oxidative damage to cellular components, including DNA, proteins, and lipids. HDCF-DA is used to study the role of N'-(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-2-furohydrazide in various biological processes, including aging, cancer, and neurodegenerative diseases. It can also be used to evaluate the effectiveness of antioxidant compounds in reducing oxidative stress.
Propriétés
IUPAC Name |
N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2)7-9(6-10(16)8-13)14-15-12(17)11-4-3-5-18-11/h3-6,14H,7-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOZBSBKKNGWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NNC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)furan-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5760489.png)
![ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5760499.png)

![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B5760522.png)



![ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5760562.png)